Hydrocinnamic-2,2-D2 acid Hydrocinnamic-2,2-D2 acid
Brand Name: Vulcanchem
CAS No.: 19136-97-1
VCID: VC21023141
InChI: InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2
SMILES: C1=CC=C(C=C1)CCC(=O)O
Molecular Formula: C9H10O2
Molecular Weight: 152.19 g/mol

Hydrocinnamic-2,2-D2 acid

CAS No.: 19136-97-1

Cat. No.: VC21023141

Molecular Formula: C9H10O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Hydrocinnamic-2,2-D2 acid - 19136-97-1

Specification

CAS No. 19136-97-1
Molecular Formula C9H10O2
Molecular Weight 152.19 g/mol
IUPAC Name 2,2-dideuterio-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2
Standard InChI Key XMIIGOLPHOKFCH-RJSZUWSASA-N
Isomeric SMILES [2H]C([2H])(CC1=CC=CC=C1)C(=O)O
SMILES C1=CC=C(C=C1)CCC(=O)O
Canonical SMILES C1=CC=C(C=C1)CCC(=O)O

Introduction

Chemical Identity and Structure

Hydrocinnamic-2,2-D2 acid (3-phenylpropanoic-2,2-d2 acid) is a deuterium-labeled variant of hydrocinnamic acid where two hydrogen atoms at the alpha position (C-2) are replaced with deuterium atoms. This selective deuteration creates a stable isotopically labeled compound with minimal structural changes but significant analytical benefits.

Basic Identification

The compound can be identified through multiple nomenclature systems and identifiers as shown in Table 1:

ParameterValue
CAS Registry Number19136-97-1
Chemical NameHydrocinnamic-2,2-D2 acid
Common SynonymsHydrocinnaMic-d2 Acid, Hydrocinnamic-α,α-d2 Acid, 3-phenylpropanoic-2,2-d2 acid, Hydrocinnamic-alpha,alpha-d2 Acid
Molecular FormulaC9H8D2O2
Molecular Weight152.19 g/mol
MDL NumberMFCD01073935

Table 1: Chemical identifiers of Hydrocinnamic-2,2-D2 acid

Structural Characteristics

Hydrocinnamic-2,2-D2 acid maintains the core structure of hydrocinnamic acid (3-phenylpropanoic acid) with the specific modification of two deuterium atoms at the alpha position. The structural formula can be represented as C6H5CH2CD2COOH, highlighting the phenyl group, methylene bridge, deuterated alpha carbon, and carboxylic acid functional group .

Physical and Chemical Properties

The incorporation of deuterium atoms alters some physical properties compared to the non-deuterated counterpart, while maintaining similar chemical reactivity patterns.

Physicochemical Properties

Table 2 summarizes the key physical and chemical properties of Hydrocinnamic-2,2-D2 acid:

PropertyValue
Physical StateSolid
Density1.1±0.1 g/cm³
Boiling Point280.0°C at 760 mmHg
Flash Point170.0±13.9°C
Exact Mass152.080627
PSA37.30000
LogP1.84
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.542

Table 2: Physicochemical properties of Hydrocinnamic-2,2-D2 acid

Comparative Analysis with Non-Deuterated Form

When compared to standard hydrocinnamic acid (C9H10O2, MW: 150.17), the deuterated version shows:

  • Increased molecular weight (152.19 vs. 150.17) due to deuterium incorporation

  • Slightly altered physicochemical properties while maintaining the same chemical functional groups

  • Similar boiling point (280°C compared to 553 K or approximately 280°C for hydrocinnamic acid)

Applications and Significance

Hydrocinnamic-2,2-D2 acid serves several important functions in scientific research and pharmaceutical development.

Analytical Applications

The strategic deuterium labeling at the alpha position makes this compound valuable for:

  • Internal Standard in Mass Spectrometry: The deuterium labeling creates a mass shift that allows differentiation between the labeled and unlabeled compounds in mass spectrometric analysis.

  • NMR Studies: Deuterium labeling facilitates nuclear magnetic resonance investigations by providing distinct spectral signatures, useful for structure elucidation and reaction mechanism studies .

Pharmaceutical Research

The compound has gained attention in pharmaceutical investigations due to several advantageous properties:

  • Pharmacokinetic Investigations: Deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, allowing researchers to study drug metabolism pathways .

  • Metabolic Stability: The incorporation of deuterium at the alpha position can potentially slow metabolic processes that involve C-H bond cleavage at this position, potentially enhancing metabolic stability of related drug compounds .

  • Tracer Studies: As noted in the literature, "Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process" .

Biochemical Research

Hydrocinnamic acid derivatives have been identified as biologically active compounds:

  • Plant Growth Regulation: The parent compound, hydrocinnamic acid, has been documented as "the major rhizospheric compound with known growth regulatory activities" .

  • Enzyme Mechanism Probes: Deuterated compounds like Hydrocinnamic-2,2-D2 acid can serve as valuable probes for studying enzyme mechanisms by allowing researchers to track specific reaction pathways .

Synthesis and Preparation Methods

The synthesis of Hydrocinnamic-2,2-D2 acid can be approached through various methodologies, ranging from chemical to enzymatic approaches.

Enzymatic Deuteration Approaches

Recent advances in enzymatic deuteration offer promising approaches:

  • Enzyme-Catalyzed Deuteration: As noted in the literature, "enzymatic methods for introducing deuterium offer improved efficiency, operating directly on free amino acids to achieve hydrogen-deuterium (H/D) exchange" .

  • Dual-Protein Systems: Research indicates that "enzyme-catalyzed deuteration, combined with steady-state kinetic analysis... probe the mechanism of a two-protein system" for site-selective deuteration .

Manufacturer/SupplierProduct NumberPackagingPrice (USD)
American Custom Chemicals CorporationRDL00076465 mg$497.93
Medical Isotopes, Inc.D22191 g$1,425.00
TargetMol Chemicals Inc.-Variable$285.00-1,420.00/mg

Table 3: Commercial suppliers of Hydrocinnamic-2,2-D2 acid

Research Context and Future Directions

The development and application of deuterated compounds like Hydrocinnamic-2,2-D2 acid represent an evolving area of research with several promising directions.

Current Research Applications

Current research involving deuterated organic acids focuses on:

  • Improved Analytical Methods: Development of more sensitive and specific analytical techniques using deuterated internal standards.

  • Pharmaceutical Optimization: Investigation of deuterium incorporation to enhance drug stability and modify metabolic profiles.

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